molecular formula C8H5F2IO2 B1426983 Methyl 2,6-difluoro-3-iodobenzoate CAS No. 501433-14-3

Methyl 2,6-difluoro-3-iodobenzoate

Cat. No.: B1426983
CAS No.: 501433-14-3
M. Wt: 298.02 g/mol
InChI Key: GNFWWJODIGADOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,6-difluoro-3-iodobenzoate is a useful research compound. Its molecular formula is C8H5F2IO2 and its molecular weight is 298.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2,6-difluoro-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2IO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFWWJODIGADOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2,6-difluoro-3-iodobenzoate is an organic compound that has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, biological interactions, and implications for pharmacological applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula: C9H7F2I O2
  • Functional Groups: The compound contains a benzoate moiety with two fluorine atoms at the 2 and 6 positions and an iodine atom at the 3 position.

This unique substitution pattern enhances its reactivity and interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various strains of bacteria, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)62.5 μg/mL
Escherichia coli125 μg/mL
Klebsiella pneumoniae15.6 μg/mL

The compound's mechanism of action appears to involve inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects. Notably, it has shown enhanced activity against resistant strains compared to traditional antibiotics such as ciprofloxacin .

Cytotoxicity and Selectivity

In addition to its antimicrobial effects, this compound has been evaluated for cytotoxicity against human cell lines. Preliminary studies suggest that it possesses moderate cytotoxicity, which may limit its therapeutic use without further modification .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy:
    A study published in ACS Chemical Reviews demonstrated that this compound displayed a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria. The study highlighted its potential as a scaffold for developing new antibacterial agents .
  • Biofilm Inhibition:
    Another research article indicated that the compound could effectively inhibit biofilm formation in MRSA strains. This is particularly relevant as biofilm-associated infections are notoriously difficult to treat. The compound exhibited a Biofilm Inhibition Concentration (BIC) of approximately 62 μg/mL .
  • Potential in Cancer Therapy:
    There are indications that this compound may have retinoid-like biological activity, which could be beneficial in treating certain cancers. Its ability to modulate apoptosis pathways suggests potential applications in oncology .

Future Directions

Given its promising biological activities, further research is warranted to:

  • Elucidate the precise mechanisms of action.
  • Assess the compound's efficacy in vivo.
  • Explore structural modifications to enhance selectivity and reduce cytotoxicity.

Scientific Research Applications

Synthesis and Organic Chemistry

Methyl 2,6-difluoro-3-iodobenzoate is utilized in various synthetic pathways due to its unique chemical structure. It serves as a precursor in the synthesis of:

  • N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines : This application highlights the compound's role in directing regioselectivity during metallation processes, which is crucial for developing complex organic molecules (Thornton & Jarman, 1990) .
  • PET Imaging Agents : Derivatives of this compound have been synthesized for use in positron emission tomography (PET), specifically targeting B-Raf(V600E) mutations in cancer cells (Wang et al., 2013) .

Agricultural Applications

In agriculture, derivatives of this compound have demonstrated herbicidal properties. For instance:

  • 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline : This derivative showed significant herbicidal activity with selectivity for rice crops, indicating potential for effective weed management strategies (Hwang et al., 2005) .

Anticancer Research

The compound has been explored for its potential as an anticancer agent. Notable findings include:

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves apoptosis induction through caspase activation pathways .

Antimicrobial Activity

The compound's derivatives have also been tested for antimicrobial properties:

  • Activity Against Bacterial Strains : Studies have shown that related benzoate derivatives exhibit notable activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as leads for developing new antimicrobial agents .

Mode of Action

The presence of the iodine atom allows for potential covalent interactions with biological targets, enhancing the compound's reactivity and specificity towards certain enzymes or receptors involved in disease processes.

Biochemical Pathways

This compound may participate in various biochemical reactions due to its structural features. It could be involved in carbon–carbon bond-forming reactions like the Suzuki–Miyaura cross-coupling reaction, which is vital for synthesizing complex organic compounds .

Summary of Applications

Application AreaSpecific Use CasesReferences
Organic SynthesisSynthesis of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilinesThornton & Jarman (1990)
Imaging AgentsPET imaging targeting B-Raf(V600E) mutationsWang et al. (2013)
AgricultureHerbicidal activities against weedsHwang et al. (2005)
Anticancer ResearchCytotoxic effects on cancer cell linesVarious studies
Antimicrobial ActivityActivity against Staphylococcus aureus and Escherichia coliVarious studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.